4-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE
Overview
Description
4-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE is a complex organic compound that features a triazine ring, a tetrahydroisoquinoline moiety, and a fluorophenyl group
Preparation Methods
The synthesis of 4-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the tetrahydroisoquinoline moiety: This step involves the reaction of the triazine intermediate with tetrahydroisoquinoline derivatives.
Attachment of the fluorophenyl group: This is usually done through nucleophilic aromatic substitution reactions.
Final coupling with benzonitrile: The final step involves coupling the intermediate with benzonitrile under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Coupling reactions: The compound can participate in coupling reactions, forming larger molecular structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies investigating its biological activity and potential therapeutic effects.
Industrial Applications: The compound is also used in the development of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-({4-[(2-FLUOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE include:
- 4-({4-[(2-CHLOROPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE
- 4-({4-[(2-BROMOPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE
- 4-({4-[(2-METHYLPHENYL)AMINO]-6-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3,5-TRIAZIN-2-YL}OXY)BENZONITRILE
These compounds share similar structural features but differ in the substituents on the phenyl group. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
4-[[4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(2-fluoroanilino)-1,3,5-triazin-2-yl]oxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN6O/c26-21-7-3-4-8-22(21)28-23-29-24(32-14-13-18-5-1-2-6-19(18)16-32)31-25(30-23)33-20-11-9-17(15-27)10-12-20/h1-12H,13-14,16H2,(H,28,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONITSIXQVTVQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)NC4=CC=CC=C4F)OC5=CC=C(C=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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